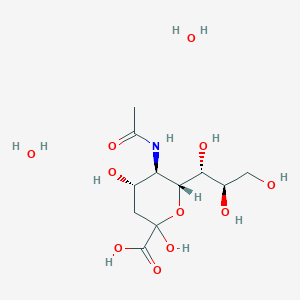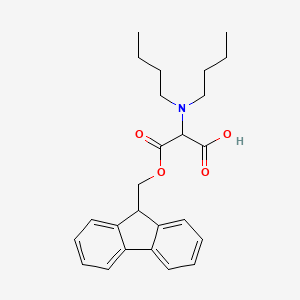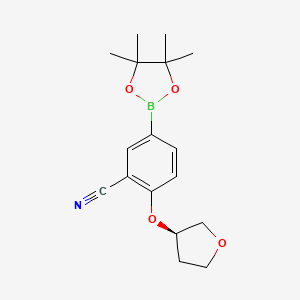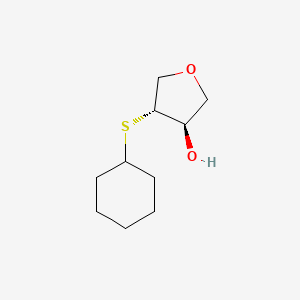![molecular formula C12H24FNO B1485855 [(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine CAS No. 2098013-66-0](/img/structure/B1485855.png)
[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine
Overview
Description
[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine, also known as FCPP, is an organic compound that has been used in a variety of scientific research applications. FCPP has been used to investigate the biochemical and physiological effects of various compounds, as well as to evaluate the efficacy of drugs and other treatments. FCPP is a versatile compound, as it can be synthesized in a variety of ways and can be used in a variety of laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Reactivity
The synthesis and reactivity of related fluorinated compounds have been extensively studied, offering insights into their potential applications in chemical synthesis. For example, the preparation of indole-containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives demonstrates the versatility of fluorinated precursors in synthesizing heterocyclic compounds with potential biological activities (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011). These methodologies highlight the role of fluorinated building blocks in accessing diverse chemical spaces for drug discovery and materials science.
Pharmacological Potential
Fluorinated compounds exhibit significant pharmacological potential, with studies demonstrating their utility in designing novel therapeutic agents. For instance, the development of κ-opioid receptor antagonists showcases the use of fluorinated amines in creating high-affinity ligands with promising applications in treating depression and addiction disorders (Grimwood et al., 2011). This underscores the importance of fluorinated compounds in medicinal chemistry for their role in enhancing drug properties, including metabolic stability and receptor selectivity.
Fluorescence and Imaging Applications
Fluorinated compounds are also valuable in fluorescence-based applications, as evidenced by their use in developing fluorescence derivatization reagents for the detection and analysis of primary amines in liquid chromatography (Ishida, Yamaguchi, Iwata, & Nakamura, 1989). This highlights the role of such compounds in analytical chemistry for sensitive and selective detection methods, which are crucial in biochemical analyses and diagnostics.
Material Science and Organic Electronics
In the field of material science, particularly in the development of organic electronics, fluorinated compounds contribute to the design of novel materials with enhanced properties. For example, the synthesis of a benzodithiophene-based novel electron transport layer for polymer solar cells illustrates the application of fluorinated materials in improving the efficiency of photovoltaic devices (Hong‐I Kim et al., 2014). These advancements demonstrate the significance of fluorinated compounds in contributing to the development of next-generation electronic and photonic materials.
properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-3-propan-2-yloxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24FNO/c1-11(2)15-9-5-8-14-10-12(13)6-3-4-7-12/h11,14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNVLXWBYGQGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(3-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485773.png)
![1-{[Ethyl(phenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485777.png)
![1-[(Hydroxyamino)methyl]cyclobutan-1-ol](/img/structure/B1485778.png)
![1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485780.png)

![2-Hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1485782.png)



![4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1485786.png)



![4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485795.png)